2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one is a complex organic compound characterized by its intricate structure involving multiple functional groups. This compound is of particular interest due to its unique properties and potential applications in various fields of science, including chemistry, biology, and medicine. The molecular structure incorporates a cyclopentyl group, a sulfur atom, an azaspiro framework, and a phenyl group, providing a diverse array of chemical reactivity and potential interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one typically involves multiple steps to construct its complex framework. One common synthetic route involves the following steps:
Formation of the Cyclopentylsulfanyl Intermediate: : This step involves the reaction of cyclopentyl thiol with an appropriate halogenated compound, such as bromoethane, under basic conditions to form the cyclopentylsulfanyl intermediate.
Construction of the Azaspiro Framework: : The azaspiro[3.3]heptane core is synthesized through a cyclization reaction involving a suitable precursor, often involving amine and halide functionalities, under controlled conditions.
Coupling Reactions: : The final step involves coupling the cyclopentylsulfanyl intermediate with the azaspiro framework, typically using a palladium-catalyzed cross-coupling reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route for large-scale production. Key considerations include:
Scalability: : Ensuring that each step of the synthesis can be scaled up without significant loss of yield or purity.
Safety: : Handling of reagents and intermediates must adhere to safety protocols to prevent hazardous reactions.
Efficiency: : Optimization of reaction conditions, such as temperature, pressure, and solvents, to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the carbonyl group, potentially converting it to a corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2).
Major Products
Sulfoxides and Sulfones: : Products of oxidation reactions.
Alcohols: : Products of reduction reactions.
Substituted Phenyl Compounds: : Products of electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(Cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one has diverse applications in scientific research:
Chemistry: : It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules and serving as a building block for novel compounds.
Biology: : Studies have explored its potential as a modulator of biological pathways, with implications for understanding biochemical processes and developing new therapeutic agents.
Medicine: : Research is ongoing into its potential pharmacological properties, including its interaction with specific molecular targets and its efficacy in disease models.
Industry: : The compound's unique chemical properties may find applications in materials science, catalysis, and the development of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with molecular targets, leading to specific biological effects. Key points include:
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.
Pathways Involved: : Depending on the biological context, it may influence signaling pathways, metabolic processes, or gene expression, resulting in a range of physiological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one stands out due to its unique structural features and chemical reactivity. Similar compounds include:
2-(Cyclohexylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one: : Similar structure with a cyclohexyl group instead of a cyclopentyl group.
2-(Cyclopentylsulfanyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one: : Similar structure with a propan-1-one group instead of ethan-1-one.
2-(Cyclopentylsulfanyl)-1-{6-(p-tolyl)-2-azaspiro[3.3]heptan-2-yl}ethan-1-one: : Similar structure with a p-tolyl group instead of a phenyl group.
This compound's uniqueness lies in its specific combination of functional groups, providing distinct chemical and biological properties that set it apart from its analogs.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-18(12-22-17-8-4-5-9-17)20-13-19(14-20)10-16(11-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYGPVXPAKRRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.